3,4'-Dimethoxyflavone

Descripción general

Descripción

3,4'-Dimetoxiflavona: es un compuesto flavonoides que se encuentra de forma natural en diversas plantas. Es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas y su papel en la modulación de diversas vías bioquímicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3,4'-Dimetoxiflavona típicamente implica la condensación de compuestos fenólicos apropiados con precursores de flavona. Un método común incluye el uso de 3,4-dimetoxibezaldehído y 2-hidroxiacetofenona en presencia de una base como el hidróxido de sodio, seguido de ciclización para formar la estructura de flavona .

Métodos de producción industrial: La producción industrial de 3,4'-Dimetoxiflavona puede implicar la extracción a gran escala de fuentes vegetales o la síntesis química utilizando condiciones de reacción optimizadas. El proceso de extracción a menudo incluye pasos de extracción con disolvente, purificación y cristalización para obtener 3,4'-Dimetoxiflavona de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 3,4'-Dimetoxiflavona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en dihidroflavonas.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en el anillo de flavona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes nitrantes en condiciones controladas.

Principales productos formados:

Oxidación: Quinonas y derivados hidroxilados.

Reducción: Dihidroflavonas.

Sustitución: Flavonas halogenadas y nitradas.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action

3,4'-Dimethoxyflavone has demonstrated significant neuroprotective effects by inhibiting parthanatos, a form of programmed cell death associated with neurodegenerative diseases. It reduces the synthesis and accumulation of poly (ADP-ribose) polymer, which is crucial in the parthanatos pathway. In studies involving neuronal cell lines such as HeLa and SH-SY5Y, this compound effectively protected these cells from death induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA (N-methyl-D-aspartate) toxicity .

Research Findings

- Cell Viability : In vitro assays showed that this compound significantly preserved cell viability against DNA-alkylating agents .

- Potential Therapeutics : The compound is being investigated as a lead for developing neurotherapeutics for conditions like Alzheimer's and Parkinson's diseases due to its ability to inhibit parthanatos .

Hematopoietic Stem Cell Expansion

Ex Vivo Expansion Studies

Recent research has highlighted the role of this compound in promoting the proliferation of human hematopoietic stem cells (HSCs). When combined with valproic acid, it enhances the expansion of CD34+ cells under normoxic conditions. This is particularly relevant for improving HSC therapies used in transplantation and gene therapy .

Key Results

- CD34+ Cell Amplification : The combination treatment resulted in a 27.8-fold increase in CD34+ cells compared to control cultures after one week .

- Colony Formation : There was a significant increase in primary colonies formed by HSCs treated with this compound compared to controls under both normoxic and hypoxic conditions .

Antibacterial Activity

Inhibition of Staphylococcus aureus

this compound has been identified as a selective inhibitor of the ArlRS two-component system in Staphylococcus aureus. This inhibition disrupts the bacteria's ability to respond to environmental stimuli and coordinate virulence factor excretion .

Research Insights

- Structure-Activity Relationship : Studies have explored how modifications to the flavonoid structure affect its inhibitory potency against ArlRS, providing insights into designing more effective antibacterial agents .

- Implications for Treatment : Given its mechanism of action, this compound may serve as a potential candidate for developing new treatments against antibiotic-resistant strains of Staphylococcus aureus.

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound:

Mecanismo De Acción

3,4'-Dimetoxiflavona ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Inhibición enzimática: Inhibe enzimas como el citocromo P450, que están involucradas en el metabolismo de fármacos.

Modulación de la expresión génica: Afecta la expresión de genes relacionados con la inflamación y la proliferación celular

Objetivos moleculares y vías:

Receptor de hidrocarburos arilo (AhR): 3,4'-Dimetoxiflavona actúa como un antagonista competitivo de AhR, inhibiendo su activación y vías de señalización descendentes.

Factor nuclear-kappa B (NF-κB): Modula la vía NF-κB, reduciendo la expresión de citoquinas proinflamatorias.

Comparación Con Compuestos Similares

Compuestos similares:

Tangeretina: Otro polimetoxiflavono con propiedades anticancerígenas y antiinflamatorias similares.

Nobiletina: Conocida por sus efectos neuroprotectores y anticancerígenos.

5,7-Dimetoxiflavona: Comparte similitudes estructurales y actividades biológicas con 3,4'-Dimetoxiflavona.

Singularidad: 3,4'-Dimetoxiflavona es única debido a su inhibición específica del receptor de hidrocarburos arilo y su capacidad para promover la proliferación de células madre hematopoyéticas humanas. Su relación estructura-actividad distintiva la convierte en un compuesto valioso para aplicaciones terapéuticas específicas .

Actividad Biológica

3,4'-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its neuroprotective effects, antioxidant properties, anti-cancer potential, and other significant biological activities based on recent research findings.

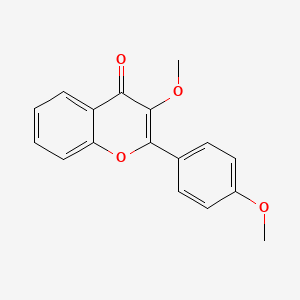

Chemical Structure and Properties

This compound is characterized by two methoxy groups at the 3' and 4' positions of the flavone backbone. This modification enhances its lipophilicity and influences its interaction with biological systems.

1. Neuroprotective Effects

Research indicates that DMF exhibits neuroprotective properties by preventing neuronal cell death. A study demonstrated that DMF significantly protects SH-SY5Y cells and primary cortical neurons from damage induced by neurotoxins such as NMDA (N-methyl-D-aspartate) and MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). The compound reduces the synthesis of poly(ADP-ribose) polymer (PARP), a marker of cellular stress and apoptosis, thereby promoting cell viability.

- Key Findings :

2. Antioxidant Activity

DMF displays significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types, which is crucial for protecting cells from damage associated with inflammation and aging.

- Mechanism : DMF's antioxidant capacity is attributed to its ability to modulate the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in cells .

3. Anti-Cancer Properties

The compound has shown potential as an anti-cancer agent. It acts as an aryl hydrocarbon receptor (AhR) antagonist in human breast cancer cells, inhibiting the proliferation of cancer cells through various mechanisms.

- In Vitro Studies :

Case Studies

Several studies have highlighted the therapeutic potential of DMF in various contexts:

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have demonstrated that DMF administration leads to improved cognitive functions and reduced neuronal loss .

- Cancer Cell Line Studies : In vitro assays on different cancer cell lines have shown that DMF can induce apoptosis and inhibit cell cycle progression, suggesting its potential use in cancer therapy .

Summary of Biological Activities

Propiedades

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUIJXKXMMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350943 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78933-14-9 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.